molecular formula C₁₂H₁₄O₅S B1145517 Methyl (Z)-3-(Tosyloxy)but-2-enoate CAS No. 1029612-18-7

Methyl (Z)-3-(Tosyloxy)but-2-enoate

Cat. No.: B1145517
CAS No.: 1029612-18-7
M. Wt: 270.3
InChI Key:
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Description

Methyl (Z)-3-(Tosyloxy)but-2-enoate is an organic compound that belongs to the class of esters. It features a but-2-enoate backbone with a methyl group and a p-toluenesulfonyloxy substituent. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The p-toluenesulfonyloxy group can be introduced through a sulfonation reaction using p-toluenesulfonyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification and sulfonation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(Tosyloxy)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The p-toluenesulfonyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: May serve as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl (Z)-3-(Tosyloxy)but-2-enoate would depend on the specific reactions it undergoes. Generally, the p-toluenesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can participate in nucleophilic acyl substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-(Tosyloxy)but-2-enoate: Features a p-toluenesulfonyloxy group.

    Methyl (Z)-3-(Methanesulfonyloxy)but-2-enoate: Similar structure but with a methanesulfonyloxy group.

    Methyl (Z)-3-(Benzenesulfonyloxy)but-2-enoate: Similar structure but with a benzenesulfonyloxy group.

Uniqueness

This compound is unique due to the presence of the p-toluenesulfonyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl (Z)-3-(4-methylphenyl)sulfonyloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBENOPMVGLDWSB-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/C(=C\C(=O)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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